molecular formula C8H8O3 B147619 3,4,5,6-Tetrahydrophthalic anhydride CAS No. 2426-02-0

3,4,5,6-Tetrahydrophthalic anhydride

Cat. No.: B147619
CAS No.: 2426-02-0
M. Wt: 152.15 g/mol
InChI Key: HMMBJOWWRLZEMI-UHFFFAOYSA-N
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Description

3,4,5,6-Tetrahydrophthalic anhydride (THPA, CAS 2426-02-0) is a cyclic anhydride with the molecular formula C₈H₈O₃ and a molecular weight of 152.15 g/mol . Structurally, it consists of a cyclohexene ring fused to an anhydride group, making it a partially hydrogenated derivative of phthalic anhydride. THPA is widely utilized in polymer chemistry, drug delivery systems, and agrochemical synthesis due to its reactivity and ability to enhance crosslinking in resins . Key physical properties include a melting point of 69–73°C, water reactivity, and a boiling point of 441–443 K under reduced pressure (0.033 atm) .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4,5,6-Tetrahydrophthalic anhydride is typically synthesized via the Diels-Alder reaction between butadiene and maleic anhydride. This reaction involves the formation of a cyclohexene ring, resulting in the tetrahydrophthalic anhydride structure .

Industrial Production Methods: In industrial settings, the preparation of this compound involves the reaction of molten maleic anhydride with a refined mixed C4 fraction, primarily containing butadiene, in the presence of a benzene solvent. The reaction mixture is then subjected to distillation to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 3,4,5,6-Tetrahydrophthalic anhydride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Applications in Epoxy Resins

One of the primary applications of 3,4,5,6-tetrahydrophthalic anhydride is as a hardener in epoxy resin formulations. Its ability to cross-link with epoxy resins enhances the mechanical properties and thermal stability of the resulting materials. The compound's reactivity allows it to form stable networks that are resistant to heat and chemicals, making it suitable for use in coatings, adhesives, and composite materials .

Table 1: Properties of Epoxy Resins Cured with Tetrahydrophthalic Anhydride

PropertyValue
Glass Transition Temperature (Tg)120 °C
Tensile Strength70 MPa
Elongation at Break5%
Hardness (Shore D)85

Biological Applications

In addition to its industrial uses, this compound has been explored for biological applications. It has been utilized in the synthesis of various biologically active compounds. For instance, it serves as a precursor in the development of pharmaceuticals where it is incorporated into drug molecules to modify their properties .

Case Study: Modification of Doxorubicin

A study demonstrated that modifying doxorubicin with this compound could alleviate cardiotoxic effects associated with the drug. The structural modification aimed to reduce toxicity while maintaining therapeutic efficacy .

Environmental Applications

The compound has also been investigated for its potential in environmental applications. Its derivatives have shown promise as fungicides and herbicides in agricultural settings due to their ability to inhibit fungal growth and weed proliferation without causing significant harm to crops .

Table 2: Efficacy of Tetrahydrophthalic Anhydride Derivatives as Fungicides

CompoundFungal Species TestedEfficacy (%)
Methyl-substituted THPAFusarium oxysporum85
Ethyl-substituted THPABotrytis cinerea78

Health and Safety Considerations

While this compound has beneficial applications, it is essential to consider its health effects. It has been reported as a respiratory sensitizer and can cause skin irritation upon contact. Proper handling procedures are necessary to mitigate exposure risks during industrial use .

Mechanism of Action

The mechanism of action of 3,4,5,6-tetrahydrophthalic anhydride involves its reactivity with nucleophiles, leading to the formation of various derivatives. It can modify proteins and enzymes by reacting with amino groups, resulting in changes to their structure and function. This compound can also act as a cross-linking agent in polymer chemistry, enhancing the mechanical properties of resins and adhesives .

Comparison with Similar Compounds

Structural and Chemical Differences

The table below highlights structural distinctions between THPA and analogous anhydrides:

Compound Structure Substituents/Modifications Key Features
THPA Cyclohexene + anhydride None Partially saturated, high crosslinking
Phthalic Anhydride Benzene ring + anhydride Aromatic High thermal stability, rigid structure
Maleic Anhydride Unsaturated (C=C bond) + anhydride Electron-deficient double bond High reactivity with dienophiles
3-Methyl-THPA Cyclohexene + methyl group Methyl at C3 Steric hindrance alters reactivity
Tetrachlorophthalic Anhydride Benzene + 4 Cl atoms Electrophilic chlorines Enhanced electrophilicity, toxicity

Structural Insights :

  • THPA’s cyclohexene ring introduces flexibility compared to the rigid aromatic core of phthalic anhydride, improving resin toughness .
  • The methyl group in 3-Methyl-THPA (C₉H₁₀O₃, CAS 11070-44-3) reduces reactivity due to steric effects, making it less suitable for rapid polymer crosslinking .
  • Tetrachlorophthalic anhydride’s chlorine substituents increase electrophilicity, favoring reactions with nucleophiles like amines but raising toxicity concerns .

Reactivity Profiles:

  • THPA : Reacts with amines, alcohols, and thiols to form imides, esters, or thioesters. Its partially saturated ring enables controlled crosslinking in alkyd resins (91.5% conversion efficiency) .
  • Maleic Anhydride : Undergoes Diels-Alder reactions and forms copolymers (e.g., styrene-maleic anhydride). However, its irreversible acylation limits biomedical use .
  • Phthalic Anhydride : Dominates in polyester and plasticizer production but lacks THPA’s flexibility in high-performance coatings .
  • Dimethylmaleic Anhydride : Reversibly acylates proteins (e.g., platelet enzymes), with effects dissipating in ~80 minutes, unlike THPA’s stable modifications .

Physical and Thermodynamic Properties

Property THPA Phthalic Anhydride Maleic Anhydride
Melting Point (°C) 69–73 131 52–54
Boiling Point (°C) 168–170 (0.033 atm) 285 202
Enthalpy of Fusion (kcal/mol) 2.839 4.5 3.1
Water Reactivity Hydrolyzes Slow hydrolysis Rapid hydrolysis

Key Observations :

  • THPA’s lower melting point simplifies processing compared to phthalic anhydride.
  • Maleic anhydride’s rapid hydrolysis limits its use in aqueous environments, whereas THPA’s controlled reactivity suits biomedical applications .

Market and Industrial Relevance

  • The global THPA market is projected to grow steadily (CAGR ~5%), driven by demand in coatings, dendrimers, and agrochemicals .
  • Phthalic anhydride remains dominant in volume (e.g., plasticizers, unsaturated polyesters), but THPA’s niche applications in high-performance resins ensure sustained demand .

Biological Activity

3,4,5,6-Tetrahydrophthalic anhydride (THPA) is a cyclic anhydride with significant biological activity and applications in various fields, including biochemistry and pharmacology. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C8_8H8_8O3_3
  • Molecular Weight : 152.15 g/mol
  • CAS Number : 2426-02-0
  • Melting Point : 69-73 °C

THPA has been shown to interact with various biological macromolecules, particularly proteins. Its primary mechanism involves the modification of amino acid residues, leading to changes in enzymatic activity and protein stability.

Enzymatic Modifications

  • Glutamate Dehydrogenase :
    • THPA modifies glutamate dehydrogenase at pH 8.0, resulting in a progressive loss of enzymatic activity and an increase in the protein's negative charge. This modification affects the enzyme's stability and function significantly .
  • High-Density Lipoprotein (HDL) :
    • In studies involving HDL, THPA was used to mask lysine residues through selective proteolytic digestion. This resulted in fragmentation of the apoA-I component without affecting other structural aspects of HDL .

Cytotoxicity and Safety Profile

THPA exhibits varying degrees of cytotoxicity depending on concentration and exposure time. It has been classified under several hazard categories due to its potential to cause skin sensitization and respiratory issues upon exposure .

Hazard Classification Details
Aquatic Chronic 3Harmful to aquatic life with long-lasting effects
Eye Damage 1Causes serious eye damage
Respiratory SensitizationMay cause allergy or asthma symptoms
Skin SensitizationMay cause an allergic skin reaction

Case Studies and Research Findings

  • Modification of Doxorubicin :
    • A study demonstrated that amidization of doxorubicin using THPA alleviated doxorubicin-induced cardiotoxicity in murine cardiomyocytes. This structural modification reduced adverse effects while maintaining the drug's efficacy against cancer .
  • Protein Structure Studies :
    • Research involving ovomacroglobulin utilized THPA to study protein structure via electron microscopy. The findings provided insights into the structural dynamics of proteins belonging to the alpha 2-macroglobulin family .
  • Synthesis of Bioactive Compounds :
    • THPA has been employed in synthesizing various bioactive compounds, including 6-hydroxypyridazinone benzisoxazoles, which exhibit potential therapeutic effects .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,4,5,6-Tetrahydrophthalic Anhydride (THPA), and how can reaction parameters be optimized?

THPA is synthesized via the Diels-Alder reaction between maleic anhydride and conjugated dienes (e.g., butadiene or C4 hydrocarbons) under controlled conditions. Key parameters include:

  • Temperature : Maintain 100–110°C to ensure sufficient reactivity without side reactions .
  • Solvent selection : Benzene or toluene improves reaction homogeneity and facilitates product isolation .
  • Catalyst-free design : The reaction typically proceeds without catalysts, simplifying purification. Post-synthesis, distillation removes solvents, yielding >98% purity .
    Methodological optimization can employ Response Surface Methodology (RSM) to model variables like time and temperature, achieving >90% conversion efficiency .

Q. How should THPA be stored and handled to ensure stability and safety in laboratory settings?

  • Storage : Keep in airtight containers at room temperature (20–25°C) in a dry, dark environment to prevent hydrolysis to tetrahydrophthalic acid .
  • Handling : Use gloves and eye protection; THPA reacts exothermically with water, generating corrosive byproducts. Neutralize spills with sodium bicarbonate .
  • Degradation monitoring : Regular FTIR analysis can detect hydrolysis (e.g., carbonyl peak shifts from 1,850 cm⁻¹ to 1,700 cm⁻¹ for carboxylic acids) .

Q. What spectroscopic and chromatographic methods are effective for characterizing THPA?

  • FTIR : Identify anhydride carbonyl stretches at 1,770–1,850 cm⁻¹ and cyclic ether C–O–C vibrations at 1,260 cm⁻¹ .
  • NMR : 1^1H NMR shows methylene protons (δ 1.5–2.5 ppm) and cyclic protons (δ 5.0–6.0 ppm); 13^{13}C NMR confirms carbonyl carbons at δ 165–175 ppm .
  • HPLC : Use C18 columns with UV detection at 210 nm for purity assessment, employing acetonitrile/water (70:30) mobile phases .

Advanced Research Questions

Q. How does THPA enhance the performance of epoxy resins, and what experimental designs evaluate crosslinking efficiency?

THPA acts as a curing agent for epoxy resins, forming ester linkages with epoxide groups. Advanced methodologies include:

  • Kinetic studies : Monitor gelation time via rheometry at 120–150°C; THPA-based systems show faster curing (e.g., 88.6 minutes for 91.5% conversion) due to high reactivity .
  • Thermal analysis : DSC reveals exothermic peaks at 150–160°C, correlating with crosslinking density. TGA shows thermal stability up to 300°C .
  • Mechanical testing : Tensile strength and glass transition temperature (TgT_g) improvements (e.g., TgT_g increase by 20–30°C) validate crosslinking efficacy .

Q. How can contradictory data on THPA’s enzyme-modifying effects be resolved?

THPA modifies glutamate dehydrogenase (GDH) by reacting with lysine residues, leading to activity loss. Contradictions arise from:

  • pH dependence : At pH 8.0, rapid inactivation occurs (minutes), while neutral pH slows reaction kinetics .
  • Charge analysis : Use isoelectric focusing to track increased negative charge on GDH, confirming lysine adduct formation .
  • Activity assays : Pair enzymatic activity measurements (NADH oxidation rates) with MALDI-TOF to map modification sites, resolving discrepancies between inactivation rates and structural changes .

Q. What computational strategies predict THPA’s reactivity in drug synthesis or biomolecule interactions?

  • Molecular docking : Analyze binding energies (e.g., THPA’s −6.16 kcal/mol affinity for DNMT3B) to prioritize candidates for epigenetic modulation .
  • MD simulations : Assess stability of THPA-protein complexes (RMSD <2 Å over 100 ns) to validate docking results .
  • DFT calculations : Optimize THPA’s geometry at B3LYP/6-31G* level, predicting electrophilic sites (e.g., carbonyl carbons with Fukui indices >0.5) .

Q. How do catalytic systems influence THPA’s hydrogenation kinetics, and what models describe these processes?

Ni-based catalysts (e.g., Ni/SiO₂) hydrogenate THPA to hexahydrophthalic anhydride. Key methodologies:

  • Kinetic modeling : First-order in THPA concentration (k=0.05k = 0.05 min⁻¹) and half-order in H₂ pressure (PH20.5P_{H2}^{0.5}) .
  • Parameter optimization : Vary temperature (80–120°C) and pressure (2–5 MPa) in batch reactors, using GC-MS to track conversion .
  • Activation energy : Calculate via Arrhenius plots (e.g., Ea=45E_a = 45 kJ/mol for Ni/SiO₂) to compare catalyst efficiencies .

Properties

IUPAC Name

4,5,6,7-tetrahydro-2-benzofuran-1,3-dione
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InChI

InChI=1S/C8H8O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMMBJOWWRLZEMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H8O3
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DSSTOX Substance ID

DTXSID9075298
Record name 1,3-Isobenzofurandione, 4,5,6,7-tetrahydro-
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Molecular Weight

152.15 g/mol
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CAS No.

2426-02-0
Record name 3,4,5,6-Tetrahydrophthalic anhydride
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Record name 1,3-Isobenzofurandione, 4,5,6,7-tetrahydro-
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Retrosynthesis Analysis

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Feasible Synthetic Routes

3,4,5,6-Tetrahydrophthalic anhydride
3,4,5,6-Tetrahydrophthalic anhydride
3,4,5,6-Tetrahydrophthalic anhydride
3,4,5,6-Tetrahydrophthalic anhydride
3,4,5,6-Tetrahydrophthalic anhydride
3,4,5,6-Tetrahydrophthalic anhydride

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